molecular formula C12H15NO3 B2668384 Benzyl 1,3-oxazinane-3-carboxylate CAS No. 1790971-51-5

Benzyl 1,3-oxazinane-3-carboxylate

Cat. No. B2668384
CAS RN: 1790971-51-5
M. Wt: 221.256
InChI Key: CYZGSLYDCWLRCA-UHFFFAOYSA-N
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Description

“Benzyl 1,3-oxazinane-3-carboxylate” is a chemical compound . It is a type of 1,3-oxazinan-2-one , which is a six-membered cyclic carbonate .


Synthesis Analysis

The synthesis of 1,3-oxazinan-2-ones, including “this compound”, starts from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism . The reactions have been carried out in neat as EC acted both as solvent and reagent . Pure 1,3-oxazinan-2-ones were isolated in high yield by simple liquid-liquid extraction . Further purification can be achieved by recrystallization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve the use of 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism .

Scientific Research Applications

Green Chemistry Approaches

Research by Toniolo, Aricò, and Tundo (2014) in ACS Sustainable Chemistry & Engineering evaluated alternative syntheses for 3-benzyl-1,3-oxazinan-2-one, focusing on green chemistry metrics. They found that the synthesis using diethyl carbonate exhibited the lowest environmental impact, highlighting a sustainable approach in the production of this compound (Toniolo, Aricò, & Tundo, 2014).

Electrooxidative Cyclization

Okimoto et al. (2012) in their study published in Synthesis, explored electrooxidative methods to synthesize novel 2-aryl-1,3-oxazinane derivatives. They demonstrated an increased yield of cyclized compounds using catalytic amounts of iodide ions. This study contributes to the understanding of electrochemical synthesis methods for related compounds (Okimoto et al., 2012).

Synthesis of Derivatives

In the Journal of Organic Chemistry, Bodzioch et al. (2019) synthesized a series of C(3)-substituted derivatives of benzo[e][1,2,4]triazine. They explored the effects of various substituents on the electronic structure, providing insights into the synthesis and properties of structurally diverse derivatives, which may include compounds related to benzyl 1,3-oxazinane-3-carboxylate (Bodzioch et al., 2019).

Asymmetric Synthesis

Jin et al. (2018) in Organic Letters developed a palladium-catalyzed decarboxylative cycloaddition process. This method facilitated the synthesis of 3,4-dihydroquinolin-2-ones with good yields and excellent stereoselectivities. Their work contributes to the methodology for asymmetric synthesis, which could be applicable to the synthesis of this compound derivatives (Jin et al., 2018).

Reformatsky Reagents in Synthesis

Alberola et al. (1990) in Synthesis described the reaction of 2-substituted 3-benzyl-1,3-oxazinanes with Reformatsky reagents, leading to the synthesis of β-amino ester derivatives. Their research provides a valuable method for the regioselective synthesis of derivatives related to this compound (Alberola et al., 1990).

Mechanism of Action

The mechanism of action in the synthesis of “Benzyl 1,3-oxazinane-3-carboxylate” involves a double B Ac 2 mechanism . This involves the use of 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) .

Future Directions

The synthesis of 1,3-oxazinan-2-ones, including “Benzyl 1,3-oxazinane-3-carboxylate”, has been reported to be of general application on different substrates . This suggests potential for further exploration and application in various fields of chemistry.

properties

IUPAC Name

benzyl 1,3-oxazinane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(13-7-4-8-15-10-13)16-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZGSLYDCWLRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(COC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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